

The Impact of Tannacomp® Constituents on Gut Microbiota: A Technical Review

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Abstract

Tannacomp®, a pharmaceutical preparation containing tannin albuminate and ethacridine lactate, is utilized for the management of diarrhea. This technical guide delves into the current scientific understanding of the impact of its active components on the composition and diversity of the gut microbiota. While clinical data on the complete **Tannacomp**® formulation is limited to qualitative observations, preclinical and in vitro studies on its individual constituents, tannic acid and ethacridine lactate, provide insights into their potential mechanisms of action. Tannic acid has been shown to modulate gut microbial communities and may exert a prebiotic effect, while ethacridine lactate exhibits broad-spectrum antibacterial activity against various pathogens. Furthermore, in vitro studies using murine intestinal organoids have demonstrated that both components can attenuate inflammatory responses and enhance intestinal barrier function, partly through the modulation of NOD2 and MMP-7 signaling pathways. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

The human gut microbiota is a complex ecosystem that plays a pivotal role in health and disease. Its composition and diversity can be significantly influenced by various factors, including pharmaceuticals. **Tannacomp**® is a combination drug containing 500 mg of tannin



albuminate and 50 mg of ethacridine lactate, indicated for the treatment of acute and traveler's diarrhea. The therapeutic effect of **Tannacomp**® is attributed to the synergistic actions of its components: the astringent and anti-inflammatory properties of tannic acid, and the antiseptic and bacteriostatic effects of ethacridine lactate.[1][2] This guide provides a detailed examination of the available scientific evidence regarding the influence of these components on the gut microbiota and associated cellular signaling pathways.

Data on Microbiota Composition and Diversity

Direct quantitative data from clinical trials on the effect of the complete **Tannacomp**® formulation on human gut microbiota is currently lacking. A post-marketing surveillance study involving 699 patients concluded that the antibacterial effect of **Tannacomp**® has no negative influence on the physiological intestinal flora, though quantitative microbial data was not presented to support this statement.[3] However, studies on the individual components, particularly tannic acid, offer valuable insights.

Tannic Acid: Preclinical Data

A study on C57BL/6J mice fed a high-fat diet investigated the impact of dietary tannic acid on the gut microbiota. The findings suggest that tannic acid can positively modulate the gut microbial structure.

Table 1: Effect of Dietary Tannic Acid on Alpha Diversity of Gut Microbiota in Mice[4]

Alpha Diversity Index	High-Fat Diet (HFD) Control	HFD + Tannic Acid (50 mg/kg/d)	HFD + Tannic Acid (150 mg/kg/d)
Shannon	Decreased vs. Normal Diet	Increased vs. HFD	Significantly Increased vs. HFD
Simpson	Increased vs. Normal Diet	Decreased vs. HFD	Significantly Decreased vs. HFD
ACE	Decreased vs. Normal Diet	Increased vs. HFD	Significantly Increased vs. HFD
Chao1	Decreased vs. Normal Diet	Increased vs. HFD	Significantly Increased vs. HFD



Note: "Increased" and "Decreased" are relative to the High-Fat Diet (HFD) control group. "Significantly" indicates a statistically significant difference.

Table 2: Effect of Dietary Tannic Acid on Relative Abundance of Dominant Phyla in Mice[4]

Phylum	High-Fat Diet (HFD) Control	HFD + Tannic Acid (150 mg/kg/d)
Firmicutes	Increased vs. Normal Diet	Significantly Decreased vs. HFD
Bacteroidetes	Decreased vs. Normal Diet	Significantly Increased vs.
Proteobacteria	Increased vs. Normal Diet	Significantly Decreased vs. HFD
Firmicutes/Bacteroidetes Ratio	Significantly Increased vs. Normal Diet	Significantly Decreased vs. HFD

Note: Changes are relative to the High-Fat Diet (HFD) control group.

Ethacridine Lactate: In Vitro Antibacterial Activity

Ethacridine lactate is known for its broad-spectrum antibacterial properties against pathogenic bacteria.[1][5] A recent study quantified its activity against several Gram-positive and Gramnegative bacteria. While this data does not describe its effect on a complex gut microbial community, it provides an indication of its potential to inhibit certain bacterial groups.

Table 3: Minimum Inhibitory Concentration (MIC) of Ethacridine Lactate Against Selected Bacteria[6][7][8]



Bacterial Species	Gram Stain	MIC ₉₀ (µg/mL)
Escherichia coli K1	Negative	Not specified, but effective at 100 μg/mL
Serratia marcescens	Negative	Not specified, but effective at 100 μg/mL
Pseudomonas aeruginosa	Negative	Not specified, but effective at 100 μg/mL
Salmonella enterica	Negative	9.7
Bacillus cereus	Positive	6.2
Streptococcus pyogenes	Positive	Not specified, but effective
Streptococcus pneumoniae	Positive	Not specified, but effective

Experimental Protocols

The following protocols are based on the methodologies described in the key in vitro study by Veltman et al. investigating the effects of tannic acid and ethacridine lactate on murine small intestinal organoids.[1][2]

Murine Small Intestinal Organoid Culture and Stress Induction

- Organoid Culture: Small intestinal organoids from C57BL/6J mice are established and maintained in Matrigel with organoid growth medium.
- Stress Induction: To mimic intestinal distress, two models are used:
 - \circ LPS Exposure: Organoids are treated with lipopolysaccharide (LPS) from E. coli at a final concentration of 50 μ g/mL for 30 hours.[2]
 - Growth Factor Reduction (GFRed): Organoids are cultured in a medium with a reduced concentration of growth factors.
- Treatment: During the stress induction period, organoids are co-treated with:



- Tannic Acid (TA): 0.01 mg/mL
- Ethacridine Lactate (Eta): 0.002 mg/mL

Analysis of Inflammatory Markers and Barrier Function

- RNA Extraction and RT-qPCR: Total RNA is extracted from the organoids, and reverse transcription quantitative polymerase chain reaction (RT-qPCR) is performed to measure the gene expression of inflammatory markers (e.g., IL-6, IL-1β, TNF-α), tight junction proteins, and antimicrobial peptides.
- Immunofluorescence Staining: Organoids are fixed, permeabilized, and stained with antibodies against tight junction proteins (e.g., ZO-1, Occludin) to visualize the integrity of the epithelial barrier.
- Viability Assay: An MTT assay is used to determine the cytotoxicity of TA and Eta at various concentrations.

16S rRNA Gene Sequencing and Analysis (General Protocol)

For studies investigating the impact of substances like tannic acid on gut microbiota, the following general protocol is often employed:[4][9]

- Fecal Sample Collection and DNA Extraction: Fecal samples are collected, and total genomic DNA is extracted using a commercial stool DNA isolation kit.
- PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
- Sequencing: The amplicons are sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis:
 - Quality Control: Raw sequencing reads are filtered to remove low-quality reads.



- OTU Clustering: Sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
- Taxonomic Assignment: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).
- Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon, Simpson, Chao1 indices) and beta diversity (between-sample diversity, e.g., Principal Coordinate Analysis - PCoA) are calculated.
- Statistical Analysis: Statistical tests are used to identify significant differences in microbial abundance and diversity between experimental groups.

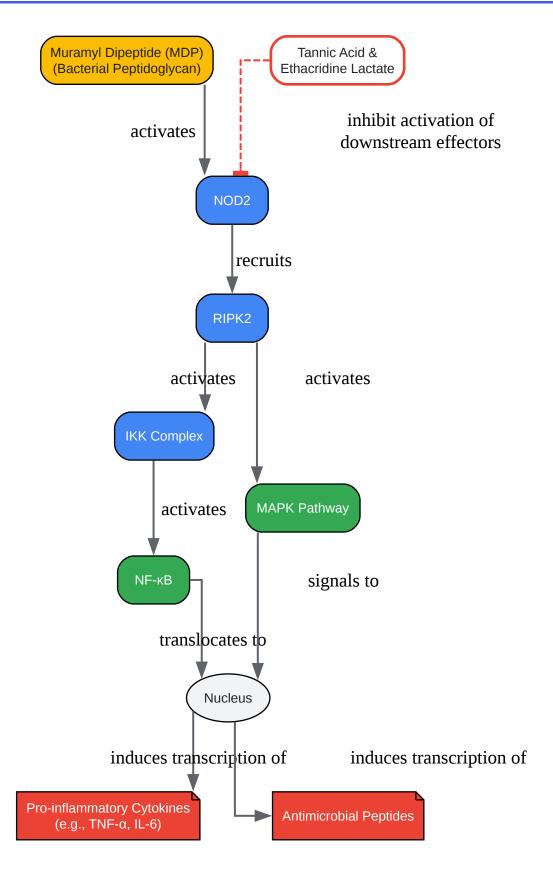
Signaling Pathways

The in vitro study on murine intestinal organoids suggests that tannic acid and ethacridine lactate can attenuate stress-induced intestinal barrier dysfunction by modulating specific signaling pathways.[1][2]

NOD2 Signaling Pathway

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and antimicrobial peptides. The study by Veltman et al. found that both tannic acid and ethacridine lactate reduced the activation of Nod2-dependent antimicrobial peptides in stressed intestinal organoids.[1][2]





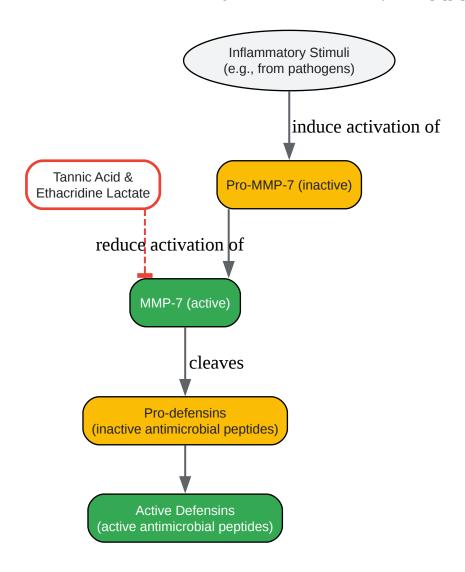
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Caption: NOD2 signaling pathway and the putative inhibitory effect of **Tannacomp**® components.

MMP-7 and Antimicrobial Peptide Activation

Matrix Metalloproteinase-7 (MMP-7) is an enzyme that can cleave and activate certain precursors of antimicrobial peptides, such as pro-defensins, in the gut. The activation of these peptides is a crucial part of the innate immune defense at the mucosal surface. The finding that tannic acid and ethacridine lactate reduce the activation of MMP-7-dependent antimicrobial peptides suggests a mechanism for modulating the local immune response.[1][2]



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